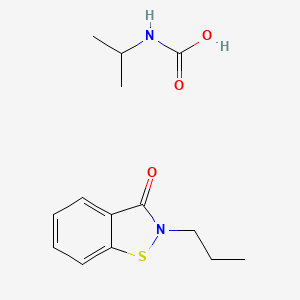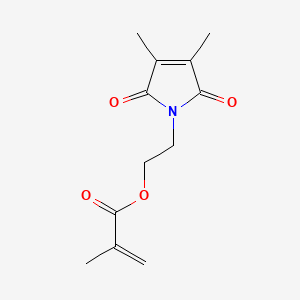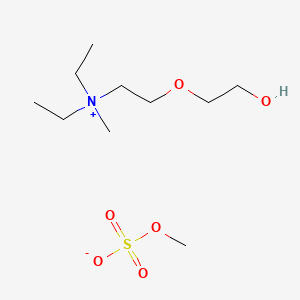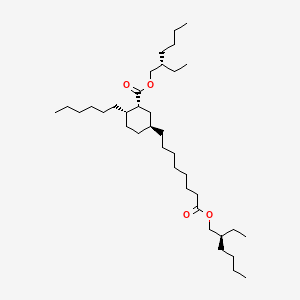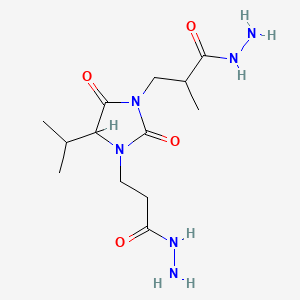
1,1,5,5-Tetramethyl-3,3,7,7-tetraphenylcyclotetrasiloxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,5,5-Tetramethyl-3,3,7,7-tetraphenylcyclotetrasiloxane is a unique organosilicon compound characterized by its cyclic structure and the presence of both methyl and phenyl groups attached to silicon atoms. This compound is notable for its stability and versatility, making it a valuable material in various scientific and industrial applications.
Métodos De Preparación
The synthesis of 1,1,5,5-tetramethyl-3,3,7,7-tetraphenylcyclotetrasiloxane typically involves the condensation of diphenylsilanediol with methylchlorosilanes in the presence of a base such as triethylamine. This reaction proceeds under controlled conditions to ensure the formation of the desired cyclic structure. Industrial production methods often employ similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
1,1,5,5-Tetramethyl-3,3,7,7-tetraphenylcyclotetrasiloxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or ozone, leading to the formation of silanol groups.
Reduction: Reduction reactions typically involve the use of hydride donors such as lithium aluminum hydride, resulting in the cleavage of Si-O bonds.
Substitution: The phenyl groups can be substituted with other functional groups through reactions with electrophiles or nucleophiles under appropriate conditions. Common reagents used in these reactions include hydrogen peroxide, lithium aluminum hydride, and various electrophiles and nucleophiles.
Aplicaciones Científicas De Investigación
1,1,5,5-Tetramethyl-3,3,7,7-tetraphenylcyclotetrasiloxane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a model compound for studying silicon-based chemistry.
Biology: The compound’s stability and biocompatibility make it useful in the development of biomaterials and drug delivery systems.
Medicine: Research is ongoing into its potential use in medical devices and implants due to its inertness and compatibility with biological tissues.
Industry: It is employed in the production of high-performance materials, including coatings, adhesives, and sealants, due to its excellent thermal and chemical stability
Mecanismo De Acción
The mechanism by which 1,1,5,5-tetramethyl-3,3,7,7-tetraphenylcyclotetrasiloxane exerts its effects is primarily related to its ability to form stable Si-O-Si linkages. These linkages contribute to the compound’s high thermal and chemical stability. The molecular targets and pathways involved in its interactions are largely dependent on the specific application, whether it be in material science, biology, or medicine .
Comparación Con Compuestos Similares
1,1,5,5-Tetramethyl-3,3,7,7-tetraphenylcyclotetrasiloxane can be compared to other similar compounds such as:
1,1,3,3-Tetramethyl-5,5,7,7-tetraphenylcyclotetrasiloxane: This compound has a similar structure but differs in the positioning of the methyl and phenyl groups.
1,3,5,7-Tetramethyl-1,3,5,7-tetravinylcyclotetrasiloxane: This variant contains vinyl groups instead of phenyl groups, which alters its reactivity and applications.
1,5-Di-(ethylphenyl)-1,5-dimethyl-3,3,7,7-tetraphenylcyclotetrasiloxane: This compound features additional ethyl groups, providing different physical and chemical properties .
Propiedades
Número CAS |
1693-48-7 |
|---|---|
Fórmula molecular |
C28H32O4Si4 |
Peso molecular |
544.9 g/mol |
Nombre IUPAC |
2,2,6,6-tetramethyl-4,4,8,8-tetraphenyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane |
InChI |
InChI=1S/C28H32O4Si4/c1-33(2)29-35(25-17-9-5-10-18-25,26-19-11-6-12-20-26)31-34(3,4)32-36(30-33,27-21-13-7-14-22-27)28-23-15-8-16-24-28/h5-24H,1-4H3 |
Clave InChI |
YGLIXSOLOWUILG-UHFFFAOYSA-N |
SMILES canónico |
C[Si]1(O[Si](O[Si](O[Si](O1)(C2=CC=CC=C2)C3=CC=CC=C3)(C)C)(C4=CC=CC=C4)C5=CC=CC=C5)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


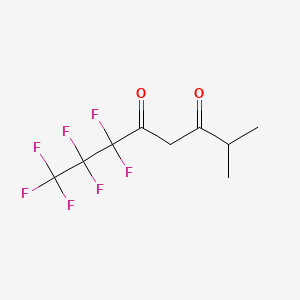
![2,2'[[4-[[3-Cyano-5-(phenylazo)-2-thienyl]azo]phenyl]imino]diethyl diacetate](/img/structure/B12675747.png)
![(Z)-4-[3-bromo-1-(4-bromophenyl)-1-propenyl]-4'-chloro-1,1'-biphenyl](/img/structure/B12675753.png)




